molecular formula C9H19N3O3 B1524145 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate CAS No. 1251422-95-3

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate

Cat. No. B1524145
M. Wt: 217.27 g/mol
InChI Key: VBSXYTLJKCZCSW-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate” is a chemical compound with the CAS Number: 1251422-95-3 . Its IUPAC name is tert-butyl (3Z)-3-amino-3-(hydroxyimino)-1-methylpropylcarbamate . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular weight of “tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate” is 217.27 . Its InChI code is 1S/C9H19N3O3/c1-6(5-7(10)12-14)11-8(13)15-9(2,3)4/h6-7H,5,10H2,1-4H3,(H,11,13) .


Physical And Chemical Properties Analysis

“tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate” is a powder that is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Building Blocks

tert-Butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate and its derivatives are explored in organic synthesis for their potential as building blocks. These compounds, including tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using specific reagents. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their value in synthetic organic chemistry as intermediates for further chemical transformations (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).

Enantioselective Synthesis

A specific derivative, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, is highlighted for its importance as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure supports its use in such precise synthetic applications, emphasizing the role of stereochemistry in the development of pharmaceuticals and research chemicals (M. Ober, M. Marsch, K. Harms, T. Carell, 2004).

Chemical Transformations and Synthesis Methods

Chemical transformations of these carbamates, including silyl carbamates, have been studied for chemoselective transformation of amino protecting groups. For instance, the N-tert-butyldimethylsilyloxycarbonyl group, derived from such carbamates, reacts with a variety of electrophiles under mild conditions, facilitating the synthesis of N-ester type compounds and demonstrating the utility of these carbamates in selective synthetic processes (M. Sakaitani, Y. Ohfune, 1990).

Photocatalysis

Photoredox catalysis has been applied to these carbamates for the amination of o-hydroxyarylenaminones, establishing a new pathway for assembling 3-aminochromones under mild conditions. This methodology highlights the adaptability of tert-butyl carbamates in modern synthetic techniques, expanding their applicability in the creation of diverse organic compounds (Zhi-Wei Wang, Yu Zheng, Yu-En Qian, J. Guan, Weidong Lu, Chu-Ping Yuan, Jun‐An Xiao, Kai Chen, H. Xiang, Hua Yang, 2022).

Structural and Molecular Studies

The study of carbamate derivatives, including tert-butyl carbamates, provides insights into the interplay of strong and weak hydrogen bonds in their crystal structures. These investigations offer a deeper understanding of molecular interactions and the potential for designing compounds with specific properties based on their structural characteristics (U. Das, Basab Chattopadhyay, D. Hazra, V. Sureshbabu, A. K. Mukherjee, 2016).

Safety And Hazards

The safety information for “tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-[(4Z)-4-amino-4-hydroxyiminobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-6(5-7(10)12-14)11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSXYTLJKCZCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=NO)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C(=N/O)/N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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